N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound has shown promising results in various scientific studies, and its unique properties make it an interesting subject for further research.
Scientific Research Applications
Anticancer Activity
One study involved the synthesis of derivatives of indapamide, among which a compound demonstrated significant proapoptotic activity on melanoma cell lines, indicating its potential as an anticancer agent. This compound showed growth inhibition and was further investigated for its effectiveness against different melanoma cancer cell lines, highlighting its anticancer activities with specific IC50 values against these cells. Additionally, the compound was examined as an inhibitor for several human carbonic anhydrase isoforms, showing inhibition with varying IC50 values (Ö. Yılmaz et al., 2015).
Cardiac Electrophysiological Activity
Another research area explored N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potency in in vitro Purkinje fiber assays comparable to that of known selective class III agents. These findings suggest the 1H-imidazol-1-yl moiety as a viable alternative for producing class III electrophysiological activity in the N-substituted benzamide series, highlighting potential applications in cardiac arrhythmia treatment (T. K. Morgan et al., 1990).
Microbial Transformations
Research on microbial degradation of related compounds by Streptomyces species indicates pathways involving reductive cleavage, methylation, and further oxidation of the metabolites. This study provides insights into the microbial metabolism of such compounds, which could be relevant for understanding their environmental fate and designing bioremediation strategies (B. Stumpf et al., 2004).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of N-benzothiazol-2-yl-amides for antimicrobial activity revealed that some compounds exhibited potent activity against both gram-positive and gram-negative bacterial strains, as well as fungal strains. These findings suggest potential applications in developing new antimicrobial and antifungal therapies (D. Bikobo et al., 2017).
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-3-9(7-10)14(19)18-15-17-11(8-22-15)12-5-6-13(16)23-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJYPCETLLAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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